

strategies to minimize Ceftazidime degradation during storage

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ceftazidime

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Technical Support Center: Ceftazidime Stability and Storage

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing Ceftazidime degradation during storage. Find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and stability data to ensure the integrity of your experiments.

Troubleshooting Guide: Common Ceftazidime Degradation Issues

Issue	Potential Cause(s)	Recommended Action(s)
Discoloration of Reconstituted Solution (Yellowing/Browning)	<ul style="list-style-type: none">- Exposure to elevated temperatures (>25°C).[1][2]- Photodegradation from exposure to UV or visible light.[3][4]- pH shift outside the optimal range.	<ul style="list-style-type: none">- Store reconstituted solutions at recommended temperatures (2-8°C for short-term, frozen for long-term).- Protect solutions from light using amber vials or by covering the container.- Ensure the pH of the solution is within the stable range (typically between 4 and 7).
Precipitate Formation	<ul style="list-style-type: none">- Incompatibility with other drugs (e.g., vancomycin, midazolam).[1]- Use of inappropriate diluents.- Exposure to pH ≤4.[1]	<ul style="list-style-type: none">- Avoid co-administration with incompatible drugs.[1] A list of compatible and incompatible drugs is available in the FAQs.- Reconstitute with sterile water for injection, 0.9% sodium chloride, or 5% dextrose solution.[5][6]- Maintain the pH of the solution above 4.[1]
Loss of Potency/Activity	<ul style="list-style-type: none">- Hydrolysis of the β-lactam ring due to improper storage conditions (temperature, pH).[7][8]- Formation of degradation products like pyridine and Δ-2 isomer.[7][9]	<ul style="list-style-type: none">- Strictly adhere to recommended storage temperatures.- Use reconstituted solutions promptly or store them under validated conditions.- For long-term storage, consider lyophilization or storing at -20°C or below.[5][10][11]
Sulfide-like Odor	<ul style="list-style-type: none">- Significant degradation at elevated temperatures (e.g., 37°C or higher).[2]	<ul style="list-style-type: none">- Immediately discard the solution.- Review storage procedures to prevent exposure to high temperatures.

Frequently Asked Questions (FAQs)

Storage and Handling

Q1: What are the optimal storage conditions for Ceftazidime powder for injection?

A1: Ceftazidime powder for injection is significantly more stable than its reconstituted form and should be stored at controlled room temperature, protected from light.[\[12\]](#)

Q2: How long is reconstituted Ceftazidime stable?

A2: The stability of reconstituted Ceftazidime depends on the concentration, diluent, and storage temperature. Generally, solutions are stable for up to 24 hours at room temperature (not exceeding 25°C) and for up to 7 days when refrigerated (2-8°C).[\[1\]](#)[\[12\]](#) For longer-term storage, freezing at -20°C is an option, with stability extending for months.[\[5\]](#)[\[10\]](#)[\[11\]](#)

Q3: What is the impact of temperature on Ceftazidime stability?

A3: Temperature is a critical factor. Degradation increases significantly with rising temperature. For instance, at 45°C, a reconstituted solution can experience approximately 85% degradation within 24 hours.[\[3\]](#)[\[7\]](#) It is recommended to keep solutions at 25°C or below for short-term use.[\[1\]](#)

Q4: Does light affect Ceftazidime stability?

A4: Yes, Ceftazidime is labile to both UV and visible light, especially in its reconstituted form.[\[3\]](#)[\[4\]](#) It is crucial to protect solutions from light to prevent photodegradation.

Q5: How does pH influence Ceftazidime degradation?

A5: The pH of the solution is critical. Ceftazidime is most stable in the pH range of 4 to 7. Exposure to a pH of 4 or lower can cause immediate precipitation.[\[1\]](#) The degradation rate increases in acidic and, more significantly, in basic conditions.[\[13\]](#)

Formulation and Compatibility

Q6: What diluents are recommended for reconstituting Ceftazidime?

A6: Commonly used and compatible diluents include Sterile Water for Injection, 0.9% Sodium Chloride Injection, and 5% Dextrose Injection.[5][6] Ceftazidime is less stable in Sodium Bicarbonate Injection.[5][6]

Q7: Are there any known incompatibilities with other drugs?

A7: Yes, Ceftazidime is physically incompatible with several drugs, including vancomycin, nicardipine, midazolam, and propofol, which can cause precipitation.[1] It is also chemically incompatible with N-acetylcysteine.[1] It is generally recommended not to mix Ceftazidime with aminoglycoside antibiotics in the same solution.[5]

Q8: Does the type of container affect Ceftazidime stability?

A8: Studies have shown that Ceftazidime may degrade slower in glass bottles compared to PVC or polypropylene bags, although the difference can be small.[14] For reconstituted solutions stored in plastic syringes, stability is maintained for specified periods under controlled conditions.[10][11][15]

Degradation Products

Q9: What are the main degradation products of Ceftazidime?

A9: The primary degradation products include the opening of the β -lactam ring, the formation of a Δ -2 isomer, and the release of pyridine.[7][8][16]

Q10: Is there a toxicity concern with the degradation products?

A10: The formation of pyridine is a concern due to its potential toxicity.[9][17][18] The amount of pyridine formed is dependent on temperature, concentration, and the duration of storage.[9][17] Minimizing degradation through proper storage practices is key to reducing the formation of potentially toxic byproducts.

Quantitative Stability Data

The following tables summarize the stability of Ceftazidime under various conditions.

Table 1: Stability of Reconstituted Ceftazidime Solutions at Different Temperatures

Concentration	Diluent	Storage Temperature	Duration	Percent Remaining	Reference
100 & 200 mg/mL	Sterile Water	21-23°C	8 hours	>90%	[7][11]
100 & 200 mg/mL	Sterile Water	4°C	96 hours	>90%	[7][11]
4% - 12% (wt/vol)	Not specified	25°C	24 hours	>90%	[1]
1000 mg / 10 mL	Sterile Water	45°C	24 hours	~15%	[3]
100 mg/mL	Sterile Water	-20°C	91 days	>90%	[10]

Table 2: Influence of pH on Ceftazidime Degradation

pH	Temperature	Duration	Degradation	Reference
≤4	Not specified	Immediate	Precipitation	[1]
7.1 - 7.7	Freshly prepared	-	-	[1]
>10	4°C	Not specified	Critical degradation	[1]

Experimental Protocols

Protocol 1: Forced Degradation Study of Ceftazidime

This protocol outlines the conditions for stress testing to identify potential degradation products and establish the intrinsic stability of Ceftazidime.

1. Preparation of Stock Solution:

- Prepare a stock solution of Ceftazidime at a concentration of 1 mg/mL in a suitable solvent, such as sterile water or a 50:50 mixture of acetonitrile and water.[8]

2. Acidic Degradation:

- To 1 mL of the stock solution, add 1 mL of 0.1 N hydrochloric acid.
- Incubate the mixture at 60°C for 30 minutes.[\[8\]](#)
- Cool the solution to room temperature and neutralize it with an equivalent volume of 0.1 N sodium hydroxide.
- Dilute with the mobile phase to a suitable concentration for analysis.

3. Basic Degradation:

- To 1 mL of the stock solution, add 1 mL of 0.1 N sodium hydroxide.
- Incubate the mixture at 60°C for 30 minutes.[\[8\]](#)
- Cool the solution to room temperature and neutralize it with an equivalent volume of 0.1 N hydrochloric acid.
- Dilute with the mobile phase to a suitable concentration for analysis.

4. Oxidative Degradation:

- To 1 mL of the stock solution, add 1 mL of 20% hydrogen peroxide (H₂O₂).
- Incubate the solution at 60°C for 30 minutes.[\[8\]](#)
- Cool the solution to room temperature and dilute with the mobile phase for analysis.

5. Thermal Degradation:

- Place the Ceftazidime stock solution in a hot air oven at 60°C for a specified duration.[\[8\]](#)
- After the incubation period, cool the solution and dilute it with the mobile phase for analysis.

6. Photolytic Degradation:

- Expose the Ceftazidime stock solution to UV radiation (e.g., 254 nm) and visible light for a specified duration.[\[3\]](#)
- Prepare the sample for analysis by diluting it with the mobile phase.

7. Analysis:

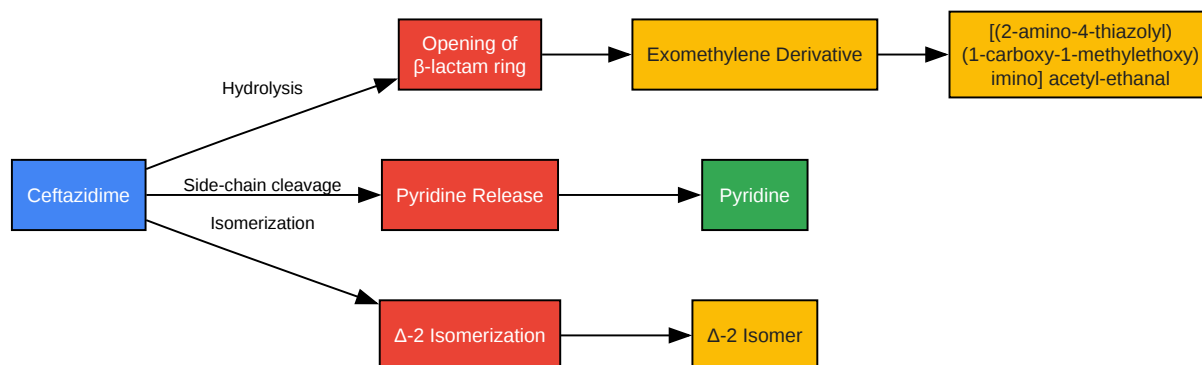
- Analyze the stressed samples using a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection to separate and quantify the intact drug and its degradation products.[\[8\]](#)

Protocol 2: HPLC Method for Ceftazidime Stability Testing

This protocol provides a general HPLC method for the analysis of Ceftazidime and its degradation products.

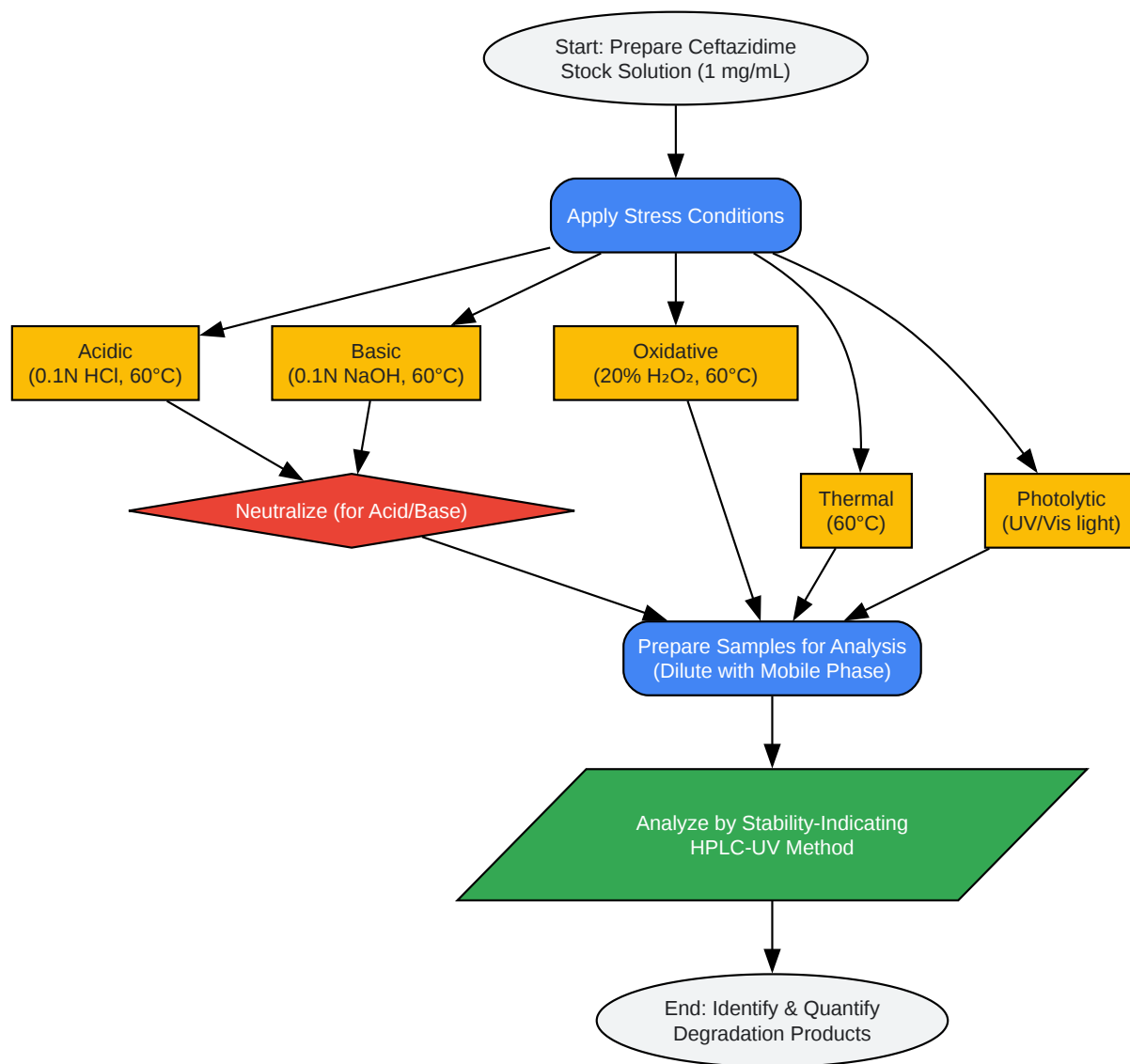
- Column: Lichrosorb 100RP-18 (25 by 0.4 cm; 5- μ m pore size) with a Novapack C18 precolumn.[\[1\]](#)
- Mobile Phase: Isocratic elution with 10 mM sodium acetate buffer (pH 4.0) and acetonitrile (89:11 vol/vol).[\[1\]](#)
- Detection: UV detector at an absorption wavelength of 254 nm.[\[1\]](#)
- Linearity: The method should be linear over a suitable concentration range (e.g., 0 to 400 μ g/ml).[\[1\]](#)
- Quality Control: Run quality control samples with each series of assays to ensure accuracy and precision.

Visualizations



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Caption: Major degradation pathways of Ceftazidime.



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Caption: Workflow for forced degradation studies of Ceftazidime.

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- To cite this document: BenchChem. [strategies to minimize Ceftazidime degradation during storage]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8180308#strategies-to-minimize-ceftazidime-degradation-during-storage]

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